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Compound of Interest

Compound Name: 6-methoxy-2H-chromene

CAS No.: 18385-84-7

Cat. No.: B098494 Get Quote

Executive Summary & Core Mechanism
The 2H-chromene (2H-1-benzopyran) scaffold represents a fundamental class of photochromic

heliochromes. While the parent 2H-chromene is chemically labile, the 2,2-disubstituted

derivatives (specifically 2,2-diphenyl-2H-chromenes) exhibit robust reversible photochromism.

The core transformation involves the 6

-electrocyclic ring opening of the pyran ring upon UV irradiation, generating a colored,
zwitterionic photomerocyanine (PMC). The 6-position is critical because it sits para to the pyran
oxygen, allowing substituents at this locus to exert a direct, conjugative influence on the
stability and spectral properties of the open merocyanine form.

Photochromic Mechanism
Upon UV excitation (

), the C(sp

)-O bond cleaves. The molecule relaxes through a conical intersection to a ground-state cis-oid
isomer, which rapidly equilibrates to the more stable trans-oid isomers (TTC/TTT).
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Figure 1:The photochromic cycle of 2,2-diphenyl-2H-chromenes. The 6-substituent directly

stabilizes/destabilizes the zwitterionic charge distribution of the Trans-Merocyanine form.

Substituent Effects at Position 6
The 6-position is electronically coupled to the phenolate oxygen in the open merocyanine form.

The substituent effect is governed by the Hammett relationship, specifically the resonance

parameter (

).

Electron-Withdrawing Groups (EWGs)
Examples: Nitro (-NO

), Cyano (-CN), Trifluoromethyl (-CF

).

Mechanistic Impact: EWGs stabilize the negative charge on the phenolate oxygen of the

open merocyanine form via resonance delocalization.

Photophysical Consequence:

Bathochromic Shift: Significant red-shift in absorption due to extended conjugation and

charge transfer character.

Kinetics: Drastic reduction in the thermal fading rate (
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). The stabilized open form requires higher activation energy to re-close, increasing the
half-life (

) from seconds to minutes or hours.

Electron-Donating Groups (EDGs)
Examples: Methoxy (-OMe), Amino (-NR

).

Mechanistic Impact: EDGs destabilize the phenolate negative charge (or compete for

resonance), often raising the ground state energy of the open form relative to the transition

state for ring closure.

Photophysical Consequence:

Bathochromic Shift: Also causes a red-shift (auxochromic effect) compared to the

unsubstituted form, but typically less solvatochromic than nitro derivatives.

Kinetics: Accelerated thermal fading. The open form is less stable, leading to rapid

reversion to the colorless state (fast switching).

Comparative Spectrokinetic Data
The following table summarizes the properties of 2,2-diphenyl-2H-chromene derivatives in non-

polar solvents (e.g., Toluene/Hexane).
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Substitue
nt (Pos 6)

(Hammett
)

(Closed)
(Open
PMC)

Visual
Color
(Open)

Thermal
Fading (

)

Quantum
Yield (

)

H

(Reference

)

0.00 ~310 nm
420–440

nm

Yellow/Ora

nge

Fast (~1–5

s)
0.30 – 0.50

Nitro (-NO

)
+0.78 ~340 nm

550–600

nm

Deep

Purple/Blu

e

Slow (min

to hrs)
0.10 – 0.20

Methoxy (-

OMe)
-0.27 ~320 nm

460–490

nm

Orange/Re

d
Fast (< 1 s) 0.40 – 0.60

Bromo (-

Br)
+0.23 ~315 nm

430–450

nm
Orange

Intermediat

e
0.30 – 0.40

> Note: Values are approximate and highly solvent-dependent. Polar solvents stabilize the

zwitterionic open form, generally inducing a negative solvatochromism (blue shift) for the

merocyanine band and slowing thermal fading.

Experimental Protocols
Protocol: Determination of Photochemical Quantum
Yield ( )
This protocol uses the relative method against a standard actinometer (e.g., Aberchrome 540

or Ferrioxalate).

Reagents & Equipment:

UV-Vis Spectrophotometer with stirred, thermostated cell holder.

Irradiation source: Xenon arc lamp with monochromator (typically 313 nm or 365 nm).

Standard: Aberchrome 540 in Toluene (
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at 313 nm).

Workflow:

Preparation: Prepare solutions of the 6-substituted chromene and the standard. Ensure

Absorbance at irradiation wavelength (

) is identical and

(total absorption condition).

Irradiation: Irradiate the sample for a short interval (

) to keep conversion

(initial rate regime).

Measurement: Immediately measure the Absorbance of the photoproduct at its

(visible).

Calculation:

Where Rate is the slope of Absorbance vs. Time, and

is the molar extinction coefficient of the open form.

> Critical Control: If the thermal fading is fast (e.g., 6-OMe), this steady-state method will fail.

You must use Laser Flash Photolysis (see below).

Protocol: Laser Flash Photolysis (Transient Absorption)
Required for 6-substituted derivatives with fast fading kinetics (

).
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Figure 2:Nanosecond Laser Flash Photolysis setup for determining kinetic rate constants (

) of fast-switching chromenes.

Step-by-Step:

Sample Prep: Dissolve chromene in degassed solvent (remove

to prevent triplet quenching, though less critical for chromenes than spiropyrans).
Absorbance at 355 nm should be

.

Excitation: Pump sample with a 5-10 ns laser pulse (355 nm or 266 nm).

Detection: Monitor the change in absorbance (

) at the

of the open form (determined previously by static UV-Vis or diode array).

Analysis: Fit the decay trace to a mono-exponential (or bi-exponential if isomers coexist)

function:

The rate constant

corresponds to the thermal ring-closure rate.

Applications in Drug Development & Imaging
The specific properties of 6-substituted chromenes dictate their utility:
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6-Nitro Derivatives: Due to their slow fading and red-shifted absorption, these are ideal for

super-resolution microscopy (PALM/STORM) where photoswitching fatigue resistance and

distinct "on" states are required. They can be used as caging groups for drug release.

6-Methoxy/Amino Derivatives: Their fast switching speeds make them suitable for real-time

dynamic imaging or as components in molecular logic gates where rapid reset times are

essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b098494#photophysical-properties-of-6-substituted-
2h-chromenes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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